5-环丙基-1,3,4-噻二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

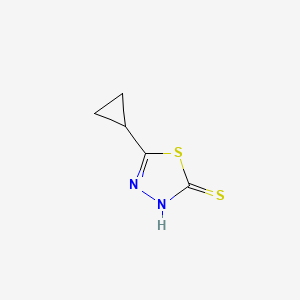

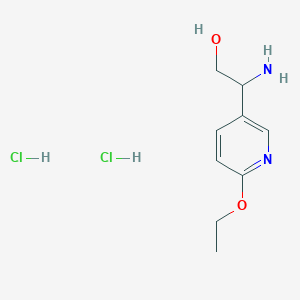

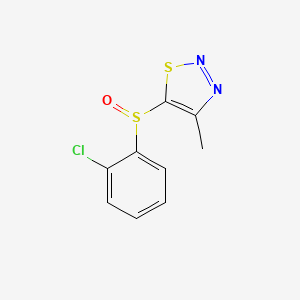

“5-Cyclopropyl-1,3,4-thiadiazole-2-thiol” is a chemical compound with the molecular weight of 158.25 . It is a derivative of the 1,3,4-thiadiazole scaffold, which is a five-membered heterocyclic compound . This scaffold includes diverse physicochemical properties and is a mesoionic system associated with discrete regions of positive and negative charges leading to σ and π electrons .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized molecules are then characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Molecular Structure Analysis

The InChI code for “5-Cyclopropyl-1,3,4-thiadiazole-2-thiol” is1S/C5H6N2S2/c8-5-7-6-4 (9-5)3-1-2-3/h3H,1-2H2, (H,7,8) . This indicates the presence of cyclopropyl, thiadiazole, and thiol groups in the molecule.

科学研究应用

杂环化合物和药理活性

杂环化合物,包括1,3,4-噻二唑衍生物,由于其广泛的药理活性在药物化学中发挥着至关重要的作用。这些化合物已被发现具有抗炎、镇痛、抗菌、抗惊厥、抗糖尿病、抗肿瘤和抗病毒的特性。这些衍生物中存在毒载体N2C2S部分,对它们的生物活性有显着贡献,使它们成为通过将不同的药效基元组合成单个框架来设计新药的重点(Mishra等人,2015)。

合成方法和生物学意义

1,3,4-噻二唑啉和相关杂环化合物的合成一直是广泛研究的主题,突出了各种合成方法及其在药物科学中的意义。这些化合物主要通过硫代氨基脲酮的环化反应获得,对不同的微生物菌株表现出显着的生物活性,强调了它们在解决微生物耐药性和开发新型抗菌剂方面的潜力(Yusuf & Jain,2014)。

噻二唑化学和进展报告

噻二唑代表了一类重要的杂环化合物,在有机合成、药物和生物领域具有广泛的应用。它们作为氧化抑制剂、花青染料、金属螯合剂和防腐剂的用途突出了噻二唑化学的广泛性。全球研究人员正专注于这种部分,因为它具有广泛的应用,为开发具有改进的功效和安全性的新型噻二唑化合物提供了见解(Asif,2016)。

1,3,4-噻二唑衍生物的药理潜力

1,3,4-噻二唑衍生物的药理潜力巨大,化合物表现出抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒活性。1,3,4-噻二唑核心与各种杂环的结合通常会产生协同效应,增强药理活性。这使得1,3,4-噻二唑衍生物成为开发新治疗分子的重要支架(Lelyukh,2019)。

作用机制

Target of Action

Similar compounds in the 1,3,4-thiadiazole class have been reported to exhibit anticancer and antibacterial activities

Mode of Action

It’s known that the thiadiazole ring structure can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the thione group in similar compounds indicates that the reaction occurred as N-alkylation .

Biochemical Pathways

Compounds with a similar thiadiazole structure have been reported to influence various biochemical pathways, leading to their observed biological activities .

Result of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit dose-dependent anticancer activities against various cell lines .

生化分析

Biochemical Properties

1,3,4-thiadiazole derivatives have been shown to disrupt processes related to DNA replication . This suggests that 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Molecular Mechanism

Molecular modeling studies of 1,3,4-thiadiazole derivatives have spotlighted the anchoring role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol may exert its effects at the molecular level through similar interactions.

Metabolic Pathways

Heterocyclic thiols can undergo S-methylation catalyzed by the drug-metabolizing enzyme thiopurine S-methyltransferase . This suggests that 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol may be involved in similar metabolic pathways.

属性

IUPAC Name |

5-cyclopropyl-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZVMNRXWUVKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2571094.png)

![1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2571095.png)

![5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2571101.png)

![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B2571106.png)

![N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2571108.png)

![N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2571110.png)